molecular formula C5H5F2N3O B10910351 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide

1-(Difluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B10910351
M. Wt: 161.11 g/mol
InChI Key: WBUQBXQCKREZGO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest in various fields of scientific research. This compound features a pyrazole ring substituted with a difluoromethyl group and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide typically involves the reaction of difluoroacetic acid with hydrazine derivatives. One common method includes the use of difluoroacetic acid, triethyl orthoformate, and acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as catalytic esterification using nanoscale titanium dioxide have been employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiration chain, by binding to its active site and preventing substrate access . This inhibition disrupts cellular respiration and energy production, making it effective in various biological applications.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one
  • Difluoromethylated pyridines

Uniqueness: 1-(Difluoromethyl)-1H-pyrazole-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its difluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O/c6-5(7)10-2-3(1-9-10)4(8)11/h1-2,5H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUQBXQCKREZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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